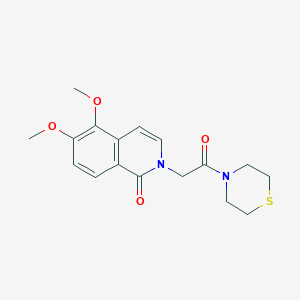

![molecular formula C19H23N3S B5507057 N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline often involves multi-step procedures that may include cyclization, N-alkylation, and acylation reactions. For instance, the synthesis of N-phenyl piperazine derivatives has been described through a process involving chlorination, cyclization, N-alkylation, and reduction, using diethanolamine as a starting material, achieving a 69.4% overall yield (Chen Wen-xia, 2012).

Molecular Structure Analysis

Molecular structure investigations of similar compounds are often conducted using X-ray crystallography, combined with Hirshfeld and Density Functional Theory (DFT) calculations. These studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-π interactions, that influence the molecular packing and stability of the compound in the solid state (Ihab Shawish et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of compounds like N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline can be explored through their participation in various chemical reactions, including electron transfer reactions. For example, studies on the ionization of aniline and its derivatives by electron transfer to radical cations highlight the formation of amine radical cations and subsequent reactions (A. Maroz et al., 2005).

Applications De Recherche Scientifique

Electroluminescence and Amorphous Molecular Materials

Research into novel classes of color-tunable emitting amorphous molecular materials, such as the one conducted by Doi et al. (2003), reveals the application of similar compounds in organic electroluminescent (EL) devices. These compounds, characterized by intense fluorescence emission and high glass-transition temperatures, serve as excellent materials for multicolor and white light-emitting EL devices. They also function as effective host materials for emissive dopants, allowing for color tuning and enhanced device performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Advanced Corrosion-Resistant Coatings

Li et al. (2018) synthesized high-performance electroactive benzoxazine monomers incorporating aniline dimers for creating advanced corrosion-resistant coatings. These coatings, notably the polymerized form of the electroactive benzoxazine (pPH-BA), exhibit superior corrosion resistance properties and facilitate the formation of protective metal oxide layers on surfaces. This highlights the potential of aniline-derived compounds in developing coatings that significantly enhance material durability and longevity (Li, Zhao, Wang, Li, & Li, 2018).

Water Pollution Control

The study by Huang et al. (2017) into N-doped carbon materials for water pollution control underscores the utility of similar compounds in environmental applications. By synthesizing Co3O4/N/C compounds through thermal treatment, they developed catalysts for effective aniline degradation by activating peroxymonosulfate (PMS). The study demonstrates the potential of nitrogen-containing compounds to improve electron mobility and catalytic activity, offering promising solutions for water treatment and pollution mitigation (Huang, Zhang, He, Shi, Qin, & Yao, 2017).

Neuroprotective Therapeutics

SP-04, a novel drug candidate synthesized for Alzheimer's disease treatment, illustrates the biomedical applications of compounds with piperazine and aniline derivatives. This compound shows potential in offering a multi-target therapeutic neuroprotective approach by inhibiting acetylcholinesterase activity, displaying antioxidant properties, and protecting against neurotoxicity. Such studies highlight the relevance of chemically similar compounds in developing treatments for neurodegenerative diseases (Lecanu, Tillement, Mccourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).

Propriétés

IUPAC Name |

[4-(dimethylamino)phenyl]-(4-phenylpiperazin-1-yl)methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3S/c1-20(2)17-10-8-16(9-11-17)19(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGDPOFKYBSRFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Dimethylaminophenyl)-(4-phenylpiperazin-1-yl)methanethione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)